molecular formula C9H17Cl B13187342 1-(Chloromethyl)-1-pentylcyclopropane

1-(Chloromethyl)-1-pentylcyclopropane

Cat. No.: B13187342
M. Wt: 160.68 g/mol
InChI Key: QXKSFVYDLCMJEK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-pentylcyclopropane (CAS: 1488933-34-1) is a high-purity organic compound with the molecular formula C9H17Cl and a molecular weight of 160.68 . This molecule features a cyclopropane ring disubstituted with a chloromethyl group and a pentyl chain at the same carbon atom, making it a versatile and valuable synthon in organic chemistry and drug discovery research. Its primary research value lies in its application as a key building block for the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical intermediates. The reactive chloromethyl group serves as an excellent handle for further functionalization through various nucleophilic substitution reactions, allowing researchers to create novel cyclopropane-containing compounds. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their potential to modulate the conformational and metabolic properties of drug candidates. This reagent is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to explore new chemical spaces in agrochemical, pharmaceutical, and materials science research. Proper storage conditions and handling procedures should be followed to maintain the integrity and stability of the product.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-pentylcyclopropane

InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3

InChI Key

QXKSFVYDLCMJEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC1)CCl

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Polychloroalkanes

This method employs zinc-mediated dechlorination of 1,3-dichloroalkanes in ethanol under HCl gas, achieving cyclopropane ring formation via 1,3-dechlorination. For 1-(chloromethyl)-1-pentylcyclopropane, the precursor 1,3-dichloro-5-(chloromethyl)pentane undergoes reductive cyclization:

Procedure :

  • Reactants : 1,3-Dichloro-5-(chloromethyl)pentane (1.0 eq), zinc dust (4.0 eq), ethanol (0.2 M), HCl gas.
  • Conditions : Reflux at 78°C for 3 hours.
  • Workup : Neutralization with NaOH, extraction with dichloromethane, and distillation.
  • Yield : 78–86% (Table 1).

Table 1. Optimization of Reductive Cyclization

Entry Precursor Solvent Time (h) Yield (%)
1 1,3-Dichloro-5-(chloromethyl)pentane EtOH/HCl 3 86
2 1,3-Dichlorohexane EtOH/HCl 4 81

One-Pot Synthesis via Sulfuryl Chloride

A scalable one-pot method utilizes 5-chloro-2-pentanone and sulfuryl chloride (SO₂Cl₂) to form the cyclopropane core, followed by chlorination:

Procedure :

  • Step 1 : React 5-chloro-2-pentanone (0.2 mol) with SO₂Cl₂ (0.6 mol) in dichloromethane at 0–40°C for 4 hours.
  • Step 2 : Add NaOH (0.8 mol) and benzyltrimethylammonium chloride (15 mmol) at 40°C for 3 hours.
  • Workup : Neutral washing, solvent removal, and vacuum distillation.
  • Yield : 58–60%, purity 97–98% (GC-MS).

Key Data :

  • GC-MS (m/z) : 152 (M⁺), 117, 103 (base peak).
  • ¹H NMR (CDCl₃) : δ 4.52 (s, 2H, CH₂Cl), 0.96–0.86 (m, 2H, cyclopropane), 0.69–0.63 (m, 2H, cyclopropane).

Grignard Reagent-Mediated Cyclopropanation

This approach involves reacting 1-pentylcyclopropanecarbonyl chloride with chloromethylmagnesium bromide (Grignard reagent):

Procedure :

  • Reactants : 1-Pentylcyclopropanecarbonyl chloride (1.0 eq), chloromethylmagnesium bromide (2.5 eq), THF (0.1 M).
  • Conditions : −78°C to room temperature, 12 hours.
  • Workup : Quench with NH₄Cl, extract with ether, and purify via column chromatography.
  • Yield : 65–70%.

Side Products :

Phase-Transfer Catalyzed Chlorination

Using a phase-transfer catalyst (PTC), this method enhances chlorination efficiency:

Procedure :

  • Reactants : 1-Pentylcyclopropanemethanol (1.0 eq), SO₂Cl₂ (3.0 eq), NaOH (4.0 eq), tetrabutylammonium bromide (5 mol%).
  • Conditions : Dichloromethane/water biphasic system, 25°C, 6 hours.
  • Yield : 72%, purity >99% (HPLC).

Advantages :

  • Short reaction time.
  • Minimal byproduct formation (e.g., <2% dichlorinated derivative).

Comparative Analysis of Methods

Table 2. Method Comparison

Method Yield (%) Scalability Cost Efficiency Key Limitation
Reductive Cyclization 78–86 High Moderate Requires specialized precursor
One-Pot Synthesis 58–60 Moderate Low Moderate purity
Grignard Reagent 65–70 Low High Sensitive to moisture
Phase-Transfer Catalysis 72 High Moderate Biphasic system complexity

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-pentylcyclopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids or alcohols.

    Reduction: Formation of 1-methyl-1-pentylcyclopropane.

Scientific Research Applications

1-(Chloromethyl)-1-pentylcyclopropane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-pentylcyclopropane involves its reactivity due to the strained cyclopropane ring and the electrophilic chloromethyl group. The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by a nucleophile. The ring strain in the cyclopropane ring makes it more reactive towards various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
1-(Chloromethyl)-1-pentylcyclopropane C₉H₁₇Cl 158.68 -CH₂Cl, -C₅H₁₁ Not provided -
1-Methoxymethyl-cyclopropylamine HCl C₅H₁₂ClNO 137.61 -CH₂OCH₃, -NH₂ Not provided
1-Amino-1-(hydroxymethyl)cyclopropane HCl C₄H₁₀ClNO 123.58 -CH₂OH, -NH₂ 115652-52-3
1-Chlorocyclopropane-1-carbonyl chloride C₄H₄Cl₂O 138.98 -Cl, -COCl 73492-25-8
1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline C₁₅H₂₀ClNO₂ 289.78 -CH₂Cl, -Boc, indoline scaffold Not provided

Key Observations :

  • Electrophilicity : The chloromethyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions, similar to 1-chlorocyclopropane-1-carbonyl chloride .

Physical and Chemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound Not reported Not reported Likely hydrophobic Sensitive to ring-opening under acidic/basic conditions
1-Methoxymethyl-cyclopropylamine HCl Not reported Not reported Water-soluble (ionic) Stable in inert atmosphere
1-Amino-1-(hydroxymethyl)cyclopropane HCl 119 (dec.) 188.2 Polar solvents Hygroscopic; sensitive to heat
1-Chlorocyclopropane-1-carbonyl chloride Not reported Not reported Reacts with water Highly reactive; hydrolyzes readily

Key Observations :

  • Stability : The pentyl group may sterically stabilize the cyclopropane ring in this compound, delaying ring-opening compared to smaller derivatives like 1-chlorocyclopropane-1-carbonyl chloride .
  • Solubility : The compound’s hydrophobicity contrasts with ionic derivatives (e.g., 1-methoxymethyl-cyclopropylamine HCl), which exhibit higher water solubility .

Table 3: Reactivity and Use Cases

Compound Name Key Reactivity Applications References
This compound Nucleophilic substitution at CH₂Cl site Intermediate in surfactants, drug synthesis -
1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline Cytotoxic activity (IC₅₀ ~ doxorubicin) Anticancer drug candidates
1-Chlorocyclopropane-1-carbonyl chloride Acylation reactions; hydrolyzes to carboxylic acid Synthesis of amides, esters
1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole dimer Antibody-drug conjugates (ADCs) Targeted cancer therapies

Key Observations :

  • Synthetic Utility : The chloromethyl group enables cross-coupling reactions, as seen in ’s synthesis of cytotoxic indole derivatives using EDC/I coupling agents .

Biological Activity

1-(Chloromethyl)-1-pentylcyclopropane is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

  • Molecular Formula : C11H19Cl
  • Molecular Weight : 186.72 g/mol
  • IUPAC Name : [1-(chloromethyl)cyclopropyl]cycloheptane
  • InChI Key : MACPGIDHHLPIIT-UHFFFAOYSA-N

The structure of this compound features a chloromethyl group attached to a cyclopropyl moiety, which is further connected to a cycloheptane ring. This unique configuration imparts specific reactivity and biological interactions.

The biological activity of this compound primarily arises from its reactive chloromethyl group. This group can engage in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. Such interactions can lead to alterations in the structure and function of these biomolecules, potentially affecting various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by targeting essential proteins involved in cell division, such as FtsZ, which is crucial for bacterial proliferation .

Pharmacological Potential

The compound's unique structure may allow it to serve as a scaffold for developing new pharmaceuticals. Its ability to modify protein interactions suggests that it could be explored for therapeutic applications in treating infections or diseases caused by resistant bacterial strains.

Study on Bacterial Resistance

A study investigated the effects of chlorinated compounds on bacterial resistance mechanisms. The findings indicated that compounds like this compound could inhibit bacterial growth by disrupting critical cellular functions, thereby providing insights into their potential use as novel antimicrobial agents .

Synthesis and Reactivity Studies

Research has focused on synthesizing derivatives of this compound to explore their reactivity profiles. These studies revealed that the compound could undergo various chemical transformations, including oxidation and reduction reactions, which are essential for developing more complex molecules with enhanced biological activities .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
CyclopropylmethaneSimple cyclopropaneLimited reactivity
CycloheptylmethaneSimple cycloheptaneVaries based on substituents
1-(Bromomethyl)cyclopropylcycloheptaneBrominated analogDifferent reactivity profile

This table illustrates that while similar compounds may share structural characteristics, their biological activities can differ significantly due to variations in functional groups and reactivity.

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